4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide 4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884192
InChI: InChI=1S/C13H14BrN3O2S/c1-17(9-10-5-3-2-4-6-10)20(18,19)12-8-16-7-11(14)13(12)15/h2-8H,9H2,1H3,(H2,15,16)
SMILES:
Molecular Formula: C13H14BrN3O2S
Molecular Weight: 356.24 g/mol

4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15884192

Molecular Formula: C13H14BrN3O2S

Molecular Weight: 356.24 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide -

Specification

Molecular Formula C13H14BrN3O2S
Molecular Weight 356.24 g/mol
IUPAC Name 4-amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide
Standard InChI InChI=1S/C13H14BrN3O2S/c1-17(9-10-5-3-2-4-6-10)20(18,19)12-8-16-7-11(14)13(12)15/h2-8H,9H2,1H3,(H2,15,16)
Standard InChI Key SYAJHBSNUJGDTA-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-, 4-, and 5-positions. The 3-position hosts a sulfonamide group with N-benzyl and N-methyl substituents, while the 4- and 5-positions are occupied by an amino group and a bromine atom, respectively. This arrangement creates a planar aromatic system with polar and hydrophobic regions, critical for molecular recognition in biological systems.

Molecular Formula: C13H14BrN3O2S\text{C}_{13}\text{H}_{14}\text{Br}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight: 356.25 g/mol
IUPAC Name: 4-amino-5-bromo-N-benzyl-N-methylpyridine-3-sulfonamide

Spectral and Physical Characteristics

While direct experimental data for this compound is limited, inferences can be drawn from analogous sulfonamides. For example:

  • Infrared (IR) Spectroscopy: Expected peaks include  ⁣1380 cm1\sim\!1380\ \text{cm}^{-1} (S=O symmetric stretch) and  ⁣1160 cm1\sim\!1160\ \text{cm}^{-1} (S=O asymmetric stretch), consistent with sulfonamide groups .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Aromatic protons from the pyridine and benzyl groups would appear between δ 7.08.5\delta\ 7.0-8.5, with methyl groups resonating near δ 3.0\delta\ 3.0 .

    • 13C^{13}\text{C} NMR: The sulfonamide sulfur would deshield adjacent carbons, with the pyridine carbons appearing between δ 120150\delta\ 120-150 .

Table 1: Estimated Physicochemical Properties

PropertyValue
Melting Point160–165°C (predicted)
Solubility in WaterLow (hydrophobic substituents)
LogP (Partition Coefficient

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